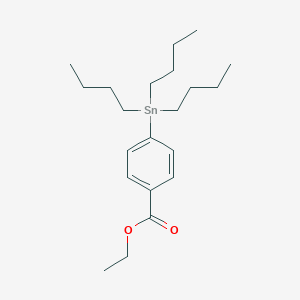

Ethyl 4-(tributylstannyl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.3C4H9.Sn/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,2H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRJKHORUOULRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459671 | |

| Record name | Ethyl 4-(tributylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294210-67-6 | |

| Record name | Ethyl 4-(tributylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 4-(tributylstannyl)benzoate

CAS Number: 294210-67-6

This technical guide provides a comprehensive overview of Ethyl 4-(tributylstannyl)benzoate, a key organotin reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 294210-67-6 | PubChem[1] |

| Molecular Formula | C21H36O2Sn | PubChem[1] |

| Molecular Weight | 439.2 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem |

| Appearance | Expected to be a colorless to yellowish oil | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, toluene, DMF) and insoluble in water | Inferred from similar compounds |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an ethyl 4-halobenzoate (commonly the iodide or bromide) with a tributyltin hydride or a related tributyltin species. A common method is the radical-initiated hydrostannylation of an aryl halide.

General Experimental Protocol: Radical-Initiated Stannylation

This protocol describes a general procedure for the synthesis of aryl stannanes from aryl halides using tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).[2][3][4]

Materials:

-

Ethyl 4-iodobenzoate or Ethyl 4-bromobenzoate

-

Tributyltin hydride (Bu3SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene or other suitable solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 4-halobenzoate and anhydrous toluene.

-

Add tributyltin hydride (typically 1.1 to 1.5 equivalents) to the solution.

-

Add a catalytic amount of AIBN (typically 1-5 mol%).

-

Heat the reaction mixture to reflux (around 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound.

Logical Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide to Ethyl 4-(tributylstannyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-(tributylstannyl)benzoate, a key organotin reagent in modern organic synthesis. Its molecular weight and chemical properties are detailed, alongside its principal application in palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, offering detailed experimental protocols and insights into the reaction mechanisms.

Core Compound Data

This compound is an organostannane compound valued for its role in forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

| Property | Value | Citation |

| Molecular Weight | 439.2 g/mol | [1] |

| Molecular Formula | C₂₁H₃₆O₂Sn | [1] |

| CAS Number | 294210-67-6 | [1] |

| Appearance | Typically a colorless to pale yellow oil | |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, DMF) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a suitable precursor, such as Ethyl 4-iodobenzoate, with an organotin reagent like hexabutylditin in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of the Precursor, Ethyl 4-iodobenzoate

A common precursor for the synthesis of this compound is Ethyl 4-iodobenzoate. A representative synthesis protocol is as follows[2]:

-

Reaction Setup: A suspension of 4-iodobenzoic acid (10 g, 40.32 mmol) in absolute ethanol (100 ml) is prepared in a round-bottom flask.

-

Reagent Addition: Thionyl chloride (2 ml) is added to the suspension.

-

Reaction Conditions: The mixture is heated at reflux for 3 hours.

-

Work-up:

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is dissolved in diethyl ether (100 ml).

-

The ether solution is washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (NaCl) solution.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification: The solvent is removed in vacuo, and the residue is purified by Kugelrohr distillation (100 °C at 0.55 mm Hg) to yield Ethyl 4-iodobenzoate as a colorless oil.[2]

Experimental Protocol: Stannylation to form this compound

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general procedure for the stannylation of aryl halides can be adapted. This typically involves the palladium-catalyzed reaction of the aryl halide (in this case, Ethyl 4-iodobenzoate) with hexabutylditin.

General Reaction Scheme:

Application in Stille Cross-Coupling Reactions

This compound is a key reagent in the Stille cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds. This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

Signaling Pathway: The Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst.

Experimental Protocol: A Representative Stille Coupling Reaction

While a specific protocol using this compound was not explicitly detailed in the provided search results, a general procedure for a double Stille reaction provides a framework for its application[3]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (e.g., 1,4-dibromoperfluorobenzene, 1.5 g) and the organostannane (e.g., 2-(tributylstannyl)furan, 4 g).

-

Solvent Addition: Add a suitable solvent, such as toluene (30 ml).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as argon, for approximately 20 minutes to remove oxygen.

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (563 mg).

-

Reaction Conditions: Seal the flask with a reflux condenser under an argon atmosphere and heat the mixture. A sand bath can be used to maintain a consistent temperature of around 125°C. The reaction progress is monitored, and in the example, it was complete after 27 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent by rotary evaporation.

-

Add a non-polar solvent like hexane to the solid residue and cool in a freezer to induce crystallization of the product.

-

Filter the crystals and wash with cold hexane to remove organotin impurities.

-

Purification of Organotin Compounds

The purification of products from reactions involving organotin reagents often requires the removal of tin byproducts. Flash column chromatography is a common and effective method.

Experimental Workflow: Purification by Flash Column Chromatography

Tips for Purifying Organotin Compounds:

-

Silica Gel Chromatography: This is a widely used technique. Arylstannanes are often non-polar and can be eluted with solvents like petroleum ether or with a small percentage of diethyl ether.[4]

-

Washing with Potassium Fluoride (KF): An aqueous wash with 1M KF can help remove a significant portion of tin salts, simplifying the subsequent chromatographic purification.[4]

-

Alumina Chromatography: In some cases, chromatography on alumina can be an effective alternative to silica gel.[4]

-

Distillation: For volatile organotin compounds, Kugelrohr distillation under high vacuum can be a suitable purification method.[4]

This technical guide provides a foundational understanding of this compound, its synthesis, and its critical role in Stille cross-coupling reactions. For specific applications, further optimization of the provided protocols may be necessary.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-(tributylstannyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(tributylstannyl)benzoate, a key organotin reagent frequently utilized in cross-coupling reactions such as the Stille reaction. The document outlines a detailed experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of organic electrophiles. Its utility is most prominent in the palladium-catalyzed Stille coupling, a powerful method for the construction of complex organic molecules, including pharmaceuticals and functional materials. This guide details a reliable synthetic route to this important reagent, starting from the commercially available ethyl 4-bromobenzoate.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a cobalt-catalyzed cross-coupling reaction between ethyl 4-bromobenzoate and tributylstannyl chloride in the presence of a reducing agent. This method offers a practical alternative to traditional palladium-catalyzed stannylations or multi-step procedures involving organolithium intermediates.

An In-depth Technical Guide to Stille Coupling Reagents for Benzoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzoates, a crucial class of compounds in pharmaceuticals, agrochemicals, and materials science, is greatly facilitated by modern cross-coupling methodologies. Among these, the Stille coupling reaction offers a versatile and highly effective approach. This technical guide provides a comprehensive overview of the reagents, protocols, and mechanistic aspects of Stille coupling, with a specific focus on its application in benzoate synthesis, primarily through the carbonylative Stille coupling pathway.

Introduction to Stille Coupling for Benzoate Synthesis

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic electrophile.[1] For the synthesis of benzoates (aryl esters), two primary strategies involving Stille coupling can be envisioned:

-

Direct Coupling: The reaction of an arylstannane with a haloformate. This approach is less common.

-

Carbonylative Stille Coupling: A more prevalent and versatile method involving the palladium-catalyzed three-component reaction of an aryl halide or triflate, an organostannane, and carbon monoxide in the presence of an alcohol or phenol. A significant advancement in this area is the use of CO surrogates, which avoids the handling of toxic carbon monoxide gas.[2] This guide will primarily focus on the carbonylative approach.

The general transformation for the carbonylative Stille coupling for benzoate synthesis can be represented as follows:

Ar-X + R3Sn-Ar' + CO + R''-OH --[Pd catalyst, ligand]--> Ar-COOR'' + Ar'-H + R3Sn-X

Alternatively, using an arylstannane as the aryl source for the benzoate:

Ar'-SnR3 + Ar-X + CO + R''-OH --[Pd catalyst, ligand]--> Ar'-COOR'' + Ar-H + R3Sn-X

A more direct carbonylative approach involves the coupling of an aryl halide with an alcohol in the presence of a CO source, which is mechanistically related.

Core Reagents and Their Roles

The success of a Stille coupling reaction for benzoate synthesis hinges on the judicious selection of several key components: the palladium catalyst, ligands, the organostannane reagent (if applicable), the aryl electrophile, a source of carbon monoxide, and the alcohol or phenol.

Palladium Catalysts

Palladium complexes are the cornerstone of Stille coupling, facilitating the catalytic cycle. Both Pd(0) and Pd(II) precatalysts are commonly employed. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.

Commonly Used Palladium Catalysts:

| Catalyst | Chemical Formula | Common Applications |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Widely used, commercially available Pd(0) source. |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | A common and effective Pd(0) precatalyst. |

| Palladium(II) acetate | Pd(OAc)₂ | A stable Pd(II) salt, often used with external ligands. |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | An air-stable Pd(II) precatalyst. |

Ligands

Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and modulating the selectivity of the reaction. Phosphine ligands are the most common class of ligands used in Stille coupling.

Key Phosphine Ligands:

| Ligand | Structure | Key Features |

| Triphenylphosphine | PPh₃ | A standard, widely used, and commercially available ligand. |

| Tri(2-furyl)phosphine | TFP | Electron-rich ligand that can enhance catalytic activity. |

| XPhos | A bulky biarylphosphine ligand effective for cross-coupling of challenging substrates. | |

| Triphenylarsine | AsPh₃ | An alternative to phosphine ligands, sometimes offering different reactivity. |

Organostannane Reagents

In the context of some Stille-type carbonylative couplings, organostannanes, such as aryltributylstannanes (ArSnBu₃), serve as the source of the aryl group. These reagents are known for their stability to air and moisture and their tolerance of a wide range of functional groups.[1][3] However, a significant drawback is their toxicity.

Carbon Monoxide Sources

Traditionally, carbonylative Stille couplings have been performed under an atmosphere of carbon monoxide gas.[1] Due to the high toxicity of CO, the use of CO surrogates has become increasingly popular. These compounds release CO in situ, making the procedure safer and more convenient.

Examples of CO Surrogates:

-

Molybdenum hexacarbonyl (Mo(CO)₆): A solid, air-stable compound that releases CO upon heating.[4]

-

Chloroform (CHCl₃): Can act as a CO source in the presence of a base.[2]

-

Phenyl formate: Decomposes to provide CO.[5]

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols and quantitative data for the synthesis of benzoates, primarily focusing on carbonylative methods that are mechanistically related to or are variations of the Stille coupling.

Tungsten-Catalyzed Carbonylative Synthesis of Benzoates

While not a palladium-catalyzed Stille coupling, the following protocol for a low-valent tungsten-catalyzed carbonylative synthesis of benzoates from aryl iodides and alcohols provides a valuable reference for experimental setup and data presentation.[6]

General Experimental Procedure: [6]

A mixture of the aryl iodide (0.5 mmol), the alcohol or phenol (0.75 mmol), W(CO)₆ (10 mol%), Et₃N (2 equiv.), and PPh₃ (15 mol%) in DMA (2 mL) is stirred in a sealed tube under a CO balloon at 100 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired benzoate.[6]

Substrate Scope for Tungsten-Catalyzed Carbonylative Synthesis of Benzoates: [6]

| Aryl Iodide | Alcohol/Phenol | Product | Yield (%) |

| Iodobenzene | Methanol | Methyl benzoate | 85 |

| Iodobenzene | tert-Butanol | tert-Butyl benzoate | 77 |

| Iodobenzene | Propargyl alcohol | Propargyl benzoate | 81 |

| Iodobenzene | Allyl alcohol | Allyl benzoate | 72 |

| 4-Iodotoluene | n-Butanol | n-Butyl 4-methylbenzoate | 88 |

| 4-Iodoanisole | n-Butanol | n-Butyl 4-methoxybenzoate | 91 |

| 4-Iodoacetophenone | n-Butanol | n-Butyl 4-acetylbenzoate | 75 |

| 1-Iodo-4-nitrobenzene | n-Butanol | n-Butyl 4-nitrobenzoate | 65 |

| 4-Iodobenzonitrile | n-Butanol | n-Butyl 4-cyanobenzoate | 71 |

Reaction conditions: aryl iodide (0.5 mmol), alcohol/phenol (0.75 mmol), W(CO)₆ (10 mol%), Et₃N (2 equiv.), PPh₃ (15 mol%), DMA (2 mL), CO balloon, 100 °C, 24 h. Isolated yields.[6]

Reaction Mechanisms and Workflows

Catalytic Cycle of Carbonylative Stille Coupling for Benzoate Synthesis

The mechanism of the carbonylative Stille coupling reaction for the synthesis of a benzoate from an aryl halide, an organostannane, carbon monoxide, and an alcohol is a catalytic cycle involving several key steps.[1]

Caption: Catalytic cycle for the carbonylative Stille-type synthesis of benzoates.

The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the Aryl-Palladium bond. The subsequent step is alcoholysis, where an alcohol (R''-OH) reacts to form an alkoxycarbonyl palladium complex. Finally, reductive elimination yields the benzoate product and regenerates the active Pd(0) catalyst.

General Experimental Workflow

The following diagram illustrates a typical workflow for a carbonylative Stille-type coupling reaction for benzoate synthesis.

Caption: General experimental workflow for benzoate synthesis via carbonylative coupling.

Conclusion

The Stille coupling, particularly through its carbonylative variants, represents a powerful and versatile tool for the synthesis of benzoates. The reaction's tolerance for a wide array of functional groups makes it highly valuable in the synthesis of complex molecules, a critical aspect for researchers in drug development and materials science. While the toxicity of organotin reagents remains a concern, the development of methods using catalytic amounts of tin or alternative coupling partners, along with the use of safer CO surrogates, continues to enhance the utility and applicability of this important transformation. Careful selection of the palladium catalyst, ligands, and reaction conditions is paramount to achieving high yields and selectivity in benzoate synthesis.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Low-Valent Tungsten Catalyzed Carbonylative Synthesis of Benzoates from Aryl Iodides and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Organotin Compounds in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of organotin compounds in palladium-catalyzed cross-coupling reactions, with a primary focus on the renowned Stille reaction. It delves into the core mechanics of this powerful carbon-carbon bond-forming methodology, offers detailed experimental protocols, and presents quantitative data to aid in reaction design and optimization.

Introduction to the Stille Cross-Coupling Reaction

The Stille reaction is a versatile and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] Discovered by John K. Stille, this reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[1][3] These characteristics make it particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3][4]

However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[1] Despite this, its broad applicability and reliability often make it the reaction of choice for challenging synthetic steps.[2]

General Reaction Scheme:

Where:

-

R¹ : Aryl, heteroaryl, vinyl, acyl, or alkyl group

-

X : Halide (I, Br, Cl) or pseudohalide (OTf)

-

R² : Aryl, heteroaryl, vinyl, alkynyl, or alkyl group

-

R³ : Typically butyl or methyl

-

Pd catalyst : A palladium(0) complex, often generated in situ

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Stille reaction has been studied extensively and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Oxidative Addition

The catalytic cycle commences with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a palladium(II) intermediate.[5]

Transmetalation

The subsequent step is transmetalation, where the organic group (R²) from the organostannane is transferred to the palladium(II) complex, displacing the halide or pseudohalide (X). This is often the rate-determining step of the catalytic cycle.[6] The presence of additives, such as copper(I) salts, can significantly accelerate this step.[2][6]

Reductive Elimination

The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled together to form the desired product (R¹-R²). This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Data Presentation: A Survey of Stille Coupling Reactions

The following tables summarize quantitative data from various Stille cross-coupling reactions, providing a comparative overview of different substrates, catalysts, ligands, and reaction conditions.

Table 1: Stille Coupling of Aryl and Heteroaryl Halides

| Entry | Aryl/Heteroaryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 16 | 92 |

| 2 | 2-Bromopyridine | (Tributylstannyl)thiophene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 12 | 97 |

| 3 | 4-Chlorobenzonitrile | Vinyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | 24 | 85 |

| 4 | 3-Iodoanisole | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 80 | 6 | 95 |

| 5 | 2-Bromonaphthalene | (Furan-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3) | - | NMP | 100 | 12 | 88 |

Table 2: Stille Coupling of Vinyl Halides and Triflates

| Entry | Vinyl Halide/Triflate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (E)-β-Bromostyrene | (E)-Tributyl(styryl)stannane | Pd(PPh₃)₄ (2) | - | THF | 65 | 16 | 89 |

| 2 | (Z)-1-Iodo-1-hexene | (E)-1-(Tributylstannyl)-1-propene | PdCl₂(MeCN)₂ (1) | - | DMF | 25 | 2 | 94 |

| 3 | Cyclohexenyl triflate | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | THF | 50 | 1.5 | 92 |

| 4 | 1-Iodocyclohexene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | AsPh₃ (4) | NMP | 25 | 6 | 79 |

| 5 | (E)-1-Iodo-2-phenylethene | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 60 | 12 | 85 |

Table 3: Stille Coupling in the Synthesis of Natural Products and Bioactive Molecules

| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Product/Intermediate | Yield (%) |

| 1 | 7-Iodoisatin derivative | Stannyl tyrosine derivative | Pd₂(dba)₃ (5) | P(furyl)₃ (20) | NMP | 25 | 18 | TMC-95A/B precursor | 78 |

| 2 | Aryl iodide precursor | Complex organostannane | Pd(PPh₃)₄ | - | DMF | 80 | - | Quadrigemine C intermediate | - |

| 3 | Vinyl iodide precursor | Vinylstannane precursor | PdCl₂(MeCN)₂ (1-2) | - | DMF | 25 | - | Forest tent caterpillar pheromone | - |

| 4 | Aryl bromide precursor | Secondary alkyl azastannatrane | Pd(dba)₂ (5) | SPhos (6-10) | CH₃CN | 80 | 12 | Chiral secondary alkyl arene | 94 |

| 5 | Dienoate precursor | Vinylstannane | Pd(PPh₃)₄ (10) | - | Toluene | 110 | 24 | Mycotrienin-2 intermediate | 74 |

Experimental Protocols

This section provides detailed methodologies for representative Stille coupling reactions.

General Procedure for Aryl-Aryl Stille Coupling

Materials:

-

Aryl halide (1.0 mmol)

-

Aryltributylstannane (1.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

-

Anhydrous and degassed toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, aryltributylstannane, and Pd(PPh₃)₄.

-

Add the anhydrous and degassed toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts. Stirring the biphasic mixture vigorously for 30 minutes can aid in the precipitation of tributyltin fluoride.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Procedure for Vinyl-Vinyl Stille Coupling with Copper(I) Iodide Co-catalyst

Materials:

-

Vinyl iodide (1.0 mmol)

-

Vinyltributylstannane (1.05 mmol)

-

Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (0.01 mmol, 1 mol%)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Anhydrous and degassed dimethylformamide (DMF) (5 mL)

Procedure:

-

In a glovebox or under a stream of argon, add the vinyl iodide, vinyltributylstannane, PdCl₂(MeCN)₂, and CuI to a dry reaction vessel.

-

Add the anhydrous and degassed DMF.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the stereoisomerically pure diene.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic and procedural aspects of the Stille reaction.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Caption: A general experimental workflow for a Stille cross-coupling reaction.

References

- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Palladium-Catalyzed Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, fundamentally reshaping the landscape of drug discovery and development.[1][2] The ability to efficiently and selectively form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions has accelerated the synthesis of complex molecular architectures, including a vast number of active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of the core palladium-catalyzed coupling reactions, including detailed mechanistic insights, experimental protocols, and comparative data to aid researchers in their practical application. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[4]

The General Catalytic Cycle: A Unified Mechanism

At the heart of most palladium-catalyzed cross-coupling reactions lies a common catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[2][5] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for reactions like the Heck reaction), and reductive elimination.

-

Oxidative Addition : The cycle begins with the catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner. This step forms a square planar Pd(II) intermediate.[4][5] The reactivity of the halide in this step generally follows the trend: I > OTf ≈ Br > Cl.[4]

-

Transmetalation/Migratory Insertion : In reactions like the Suzuki, Stille, and Sonogashira couplings, a nucleophilic organometallic reagent transfers its organic group to the palladium center in a step called transmetalation, displacing the halide.[6] For the Heck reaction, the olefin coordinates to the palladium center and then inserts into the Pd-C bond.[7]

-

Reductive Elimination : The final step involves the coupling of the two organic fragments attached to the palladium center. The Pd(II) is reduced back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][5]

Caption: A simplified diagram of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Coupling Reactions

While the general mechanism provides a framework, several named reactions, each with its unique nucleophilic partner and specific conditions, have become indispensable in synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, owing to the stability, low toxicity, and commercial availability of its organoboron reagents (boronic acids and esters).[8][9] It is particularly valued for its tolerance of a wide range of functional groups and its ability to be run in aqueous conditions.[9]

General Reaction: R¹-X + R²-B(OR)₂ → R¹-R² (X = I, Br, Cl, OTf)

Experimental Protocol: Synthesis of a Biaryl Compound

An oven-dried resealable Schlenk tube is charged with the aryl halide (1.0 equiv), the boronic acid (1.1–1.5 equiv), a base such as K₂CO₃ or KF (2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.[8][10] The tube is evacuated and backfilled with an inert gas (e.g., argon) multiple times. A degassed solvent, often a mixture like 1,4-dioxane/water, is added via syringe.[10] The vessel is sealed and heated (typically 80–110 °C) with vigorous stirring for a period ranging from a few hours to overnight, with reaction progress monitored by TLC or GC.[6][10] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.[6]

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide (equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole (1) | 2-Pyridylboronate (1.5) | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF (3.0) | Dioxane | 110 | 12 | 74[8] |

| 3,5-(CF₃)₂-bromobenzene (1) | 2-Pyridylboronate (1.5) | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF (3.0) | Dioxane | 110 | 12 | 82[8] |

| Aryl bromide (1) | Phenylboronic acid (2) | Pd(OAc)₂ (0.005) | Metformin (0.005) | K₃PO₄ (2) | Water | 100 | 0.25 | 95[11] |

| Diaryl bromide (1) | Boronic ester (1.1) | Pd(dppf)Cl₂ (0.1) | - | Cs₂CO₃ (2.5) | Dioxane/Water | 100 | 12 | N/A[10] |

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12][13] A key feature is the requirement for a base to regenerate the Pd(0) catalyst in the final step of the cycle.[7] The reaction shows excellent functional group tolerance and is a powerful tool for C-C bond formation.[7]

General Reaction: R¹-X + R²-CH=CH₂ → R¹-CH=CH-R² (X = I, Br, Cl, OTf)

Experimental Protocol: Synthesis of a Substituted Alkene

To a reaction vessel are added the aryl halide (1.0 equiv), the alkene (1.5 equiv), a base such as triethylamine (Et₃N) or sodium acetate (NaOAc) (1.2-3.0 equiv), and a palladium source like Pd(OAc)₂ (0.1-5 mol%) with a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃).[7][14] A high-boiling polar aprotic solvent like DMF, NMP, or dioxane is typically used.[14] The mixture is degassed and heated under an inert atmosphere, often to temperatures exceeding 100 °C, for several hours.[14] After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is then purified, typically by column chromatography.

Caption: The catalytic cycle for the Heck reaction.

Table 2: Representative Conditions for the Heck Reaction

| Aryl Halide (equiv) | Olefin (equiv) | Catalyst (mol%) | Ligand/Additive | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aryl halide (1) | Olefin (1.5) | "P(t-Bu)₃ Pd G3" (3) | - | NBu₃ (3) | Dioxane | 90 | 1 | N/A[1][15] |

| Aryl halide (1) | Alkyl halide (1) | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.55) | K₂CO₃ (3) | DMA | 140 | 40 | 54-91[13] |

| Primary aliphatic acid (1) | Alkene (1.5) | - | HOTf | - | - | rt | 24 | 60-77[16] |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[17][18] The reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, although copper-free versions have been developed.[17][18]

General Reaction: R¹-X + H-C≡C-R² → R¹-C≡C-R² (X = I, Br, Cl, OTf)

Experimental Protocol: Synthesis of a Disubstituted Alkyne

In a typical procedure, an aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.5-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are added to a reaction flask.[5] The vessel is subjected to several vacuum/inert gas cycles. A solvent, often an amine base like triethylamine or diisopropylamine which also serves as a reagent, is added, followed by the terminal alkyne (1.1-1.5 equiv).[5][18] The reaction is stirred at temperatures ranging from room temperature to 100 °C for several hours.[5][19] After completion, the reaction mixture is often diluted with an organic solvent and filtered through celite to remove salts. The filtrate is washed, dried, and concentrated. The final product is purified by column chromatography.[18]

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Table 3: Representative Conditions for Sonogashira Coupling

| Aryl Halide (equiv) | Alkyne (equiv) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Amino-3-bromopyridine (1) | Terminal alkyne (1.2) | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 3 | 72-96[19] |

| 4-Iodotoluene (1) | Trimethylsilylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | Et₃N | 100 | 10 | 95[5] |

| Aryl halide (1) | Alkyne (1.5) | Pd(PPh)₃ (2) | CuI (2) | NBu₃ (3) | THF | 100 | 0.5 | N/A[1] |

| Iodobenzene (1) | Phenylacetylene (1.5) | Pd₁@NC (0.2) | CuI (2) | NEt₃ (2.2) | MeCN | 80 | 24 | ~95 |

Stille Coupling

The Stille reaction couples an organotin reagent (organostannane) with an sp²-hybridized organic halide.[20] While powerful due to the air and moisture stability of organostannanes and their tolerance of a vast array of functional groups, the toxicity of tin compounds is a significant drawback, particularly in pharmaceutical applications.[4][21]

General Reaction: R¹-X + R²-Sn(R³)₃ → R¹-R² (X = I, Br, Cl, OTf)

Experimental Protocol: Synthesis of a Coupled Product

A flame-dried flask is charged with the organic halide (1.0 equiv), the organostannane (1.1-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%), and often an additive like LiCl or CuI.[4] Anhydrous, degassed solvent (e.g., DMF, THF, toluene) is added under an inert atmosphere. The reaction is heated (typically 40-100 °C) for several hours to days.[4] Workup often involves dilution with an organic solvent and washing with an aqueous solution of KF or NH₄OH to remove tin byproducts.[4] The organic layer is then dried, concentrated, and the product is purified by chromatography.

Caption: The catalytic cycle for the Stille coupling reaction.

Table 4: Representative Conditions for Stille Coupling

| Organic Halide (equiv) | Organostannane (equiv) | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (d) | Yield (%) |

| Enol triflate (1) | Organotin reagent (1.15) | Pd(dppf)Cl₂·DCM (0.1) | CuI (0.1), LiCl (5.3) | DMF | 40 | 2.5 | 87[4] |

| Aryl Halides | Alkyl-tin reagents | Pd(PPh₃)₄ (10) | n-Bu₄NCl | DMF | 110 | N/A | 52[22] |

| Acyl Chlorides | Alkyl-tin reagents | Pd complex | - | HMPA | 65 | N/A | 53-87[23] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the synthesis of C-N bonds, coupling an aryl halide or pseudohalide with a primary or secondary amine.[24][25] The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, allowing for the coupling of a wide variety of substrates, including challenging aryl chlorides.[24][26]

General Reaction: Ar-X + HNR¹R² → Ar-NR¹R² (X = I, Br, Cl, OTf)

Experimental Protocol: Synthesis of an Aryl Amine

An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or DBU; 1.4-2.0 equiv), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), and a suitable ligand (e.g., XantPhos, SPhos; 1-10 mol%).[1][24] The vessel is sealed, evacuated, and backfilled with inert gas. Anhydrous solvent (e.g., toluene, dioxane, or a MeCN/PhMe mixture) is added. The reaction is heated (typically 80-140 °C) until the starting material is consumed. After cooling, the reaction is quenched, diluted, and extracted. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. scribd.com [scribd.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. scirp.org [scirp.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Chemicals [chemicals.thermofisher.cn]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. Stille reaction - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. name-reaction.com [name-reaction.com]

- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of Tributyltin Compounds for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tributyltin (TBT) compounds, which are highly toxic organotin compounds. Due to their hazardous nature, strict adherence to safety protocols is paramount in a laboratory setting. This document outlines the toxicological properties, exposure limits, proper handling procedures, emergency protocols, and detailed experimental methodologies for working with TBT.

Toxicological Profile and Hazards

Tributyltin compounds are potent toxicants with a range of acute and chronic effects. They are readily absorbed through the skin and respiratory tract and can cause severe irritation and chemical burns upon contact.[1][2] Systemically, TBT is known to be a potent immunotoxin, primarily affecting the thymus and T-cell function.[3] It is also a well-documented endocrine-disrupting chemical.

Acute Toxicity Data

The acute toxicity of tributyltin compounds varies depending on the specific compound and the route of exposure. The following table summarizes reported LD50 values for tributyltin oxide (TBTO), a representative TBT compound.

| Route of Exposure | Test Species | LD50 Value | Reference |

| Oral | Rat | 55 - 87 mg/kg | [1] |

| Oral | Mouse | 55 - 87 mg/kg | [1] |

| Dermal | Rat | 200 mg/kg | [1] |

| Dermal | Mouse | 200 mg/kg | [1] |

| Dermal | Rabbit | 900 mg/kg | [1] |

Occupational Exposure Limits

Several organizations have established occupational exposure limits for organotin compounds to minimize the risk to laboratory personnel.

| Organization | Exposure Limit (as Sn) | Notes |

| OSHA (PEL) | 0.1 mg/m³ (8-hour TWA) | Permissible Exposure Limit[4] |

| ACGIH (TLV) | 0.1 mg/m³ (8-hour TWA) | Threshold Limit Value[4] |

| ACGIH (STEL) | 0.2 mg/m³ | Short-Term Exposure Limit[4] |

| NIOSH (REL) | 0.1 mg/m³ (10-hour TWA) | Recommended Exposure Limit[4] |

Safe Handling and Personal Protective Equipment (PPE)

Due to the high toxicity of TBT compounds, all work must be conducted in a designated area within a certified chemical fume hood.

Engineering Controls

-

Fume Hood: All manipulations of TBT compounds, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling TBT compounds.

-

Gloves: Wear double gloves. The outer gloves should be heavy-duty, chemically resistant gloves (e.g., Viton™ or butyl rubber). The inner gloves can be standard nitrile gloves. Inspect gloves for any signs of degradation or perforation before and during use.

-

Eye Protection: Chemical splash goggles and a face shield are required.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

-

Respiratory Protection: For operations with a high risk of aerosol generation or in the event of a spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[5] All respirator users must be fit-tested and trained in their proper use.

Signaling Pathways Affected by Tributyltin

TBT is known to disrupt cellular signaling, primarily through two key mechanisms: endocrine disruption via nuclear receptors and induction of apoptosis through endoplasmic reticulum stress.

Endocrine Disruption via RXR-PPARγ Activation

TBT activates the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) heterodimer.[4][6] This interaction is a key molecular initiating event that leads to downstream endocrine-disrupting effects, such as the promotion of adipocyte differentiation.[4]

Caption: TBT activation of the RXR-PPARγ signaling pathway.

Apoptosis Induction via Endoplasmic Reticulum Stress

TBT can induce apoptosis by causing stress to the endoplasmic reticulum (ER). This involves the disruption of calcium homeostasis and the activation of the unfolded protein response (UPR).[7][8]

Caption: TBT-induced apoptosis via the ER stress pathway.

Experimental Protocols

The following are detailed protocols for key experiments involving TBT compounds. These should be adapted to specific laboratory conditions and risk assessments.

General Workflow for Handling TBT Compounds

Caption: General workflow for handling TBT in the laboratory.

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxicity of TBT on an adherent cell line, such as HepG2 human liver cancer cells.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tributyltin chloride (or other TBT compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 M HCl in isopropanol or acidic SDS solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

TBT Stock Solution: Prepare a concentrated stock solution of TBT in DMSO.

-

Treatment: Prepare serial dilutions of the TBT stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the TBT-containing medium to each well. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the cells with TBT for 24 to 48 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible in the cells.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol for Spill Decontamination

In the event of a TBT spill, immediate and appropriate action is crucial.

Materials:

-

Chemical spill kit containing absorbent material (e.g., vermiculite or sand)

-

Decontamination solution: 10% aqueous solution of sodium thiosulfate or a commercial organotin neutralizing agent.

-

Heavy-duty, chemically resistant gloves, splash goggles, face shield, and appropriate respiratory protection.

-

Plastic scraper or scoop

-

Sealable, labeled hazardous waste bags or containers

Procedure:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or involves a significant release of vapor, evacuate the entire lab and contact your institution's emergency response team.

-

Containment: If safe to do so, contain the spill by creating a dike around it with absorbent material from the spill kit.[10]

-

Neutralization/Decontamination: Carefully apply the decontamination solution to the spill, working from the outside in to avoid spreading the contamination. Allow sufficient contact time for the neutralizer to react with the TBT.

-

Absorption: Once neutralized, cover the spill with absorbent material.

-

Cleanup: Using a plastic scraper or scoop, carefully collect the absorbed material.[10]

-

Waste Disposal: Place all contaminated materials, including used PPE, into a labeled hazardous waste bag or container.

-

Final Decontamination: Wipe the spill area with the decontamination solution, followed by a rinse with soap and water.

-

Reporting: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.

Protocol for Waste Disposal

All TBT-contaminated waste, including unused chemicals, reaction mixtures, contaminated labware, and cleanup materials, must be disposed of as hazardous waste.

Procedure:

-

Segregation: Collect all TBT waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams.

-

Inactivation of Reactive TBT Compounds: For reactive TBT compounds like tributyltin hydride, quenching is necessary before disposal. This should be done in a fume hood by slowly adding the TBT hydride to a solution of isopropanol.

-

Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Tributyltin Compounds," and the specific hazards (e.g., Toxic, Environmental Hazard).

-

Storage: Store the sealed waste container in a designated, secondary containment area until it is collected by your institution's hazardous waste management team.

-

Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[11]

Protocol for Extraction and Analysis of TBT from Cultured Cells

This protocol outlines a general procedure for extracting TBT from cell pellets for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cell pellet from in vitro experiment

-

Methanol

-

Acetic acid

-

Hexane

-

Sodium tetraethylborate (NaBEt₄) solution (for derivatization)

-

Sodium sulfate (anhydrous)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Procedure:

-

Cell Harvesting: After exposure to TBT, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet with PBS to remove any residual TBT from the medium.

-

Extraction:

-

To the cell pellet, add a mixture of methanol and acetic acid (e.g., 3:1 v/v).[12]

-

Vortex the sample vigorously to lyse the cells and extract the TBT.

-

Centrifuge the sample to pellet the cell debris.

-

-

Derivatization:

-

Liquid-Liquid Extraction:

-

Add hexane to the derivatized sample and vortex to extract the ethylated TBT compounds into the organic phase.[5]

-

Centrifuge to separate the phases and carefully collect the upper hexane layer.

-

-

Drying and Concentration:

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Inject a small volume of the final extract into the GC-MS system.

-

Use a suitable GC column and temperature program to separate the organotin compounds.

-

Use the mass spectrometer to identify and quantify the TBT based on its characteristic mass spectrum and retention time.

-

Conclusion

Tributyltin compounds are hazardous materials that require stringent safety precautions and meticulous handling procedures. By understanding the toxicological risks, implementing robust engineering and administrative controls, using appropriate personal protective equipment, and following detailed experimental protocols, researchers can minimize their exposure and work safely with these compounds. Always consult your institution's specific safety guidelines and standard operating procedures before beginning any work with tributyltin.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. static.igem.wiki [static.igem.wiki]

- 3. dvsb.ivl.se [dvsb.ivl.se]

- 4. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pjoes.com [pjoes.com]

- 6. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tributyltin-induced endoplasmic reticulum stress and its Ca(2+)-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endoplasmic Reticulum Stress and Autophagy Are Involved in Hepatotoxicity Induced by Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ccny.cuny.edu [ccny.cuny.edu]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. gcms.cz [gcms.cz]

Spectral Data of Ethyl 4-(tributylstannyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-(tributylstannyl)benzoate, a key organotin compound with applications in organic synthesis and materials science. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents a compilation of expected spectral characteristics based on data from closely related analogs and general principles of spectroscopy for organotin compounds. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of this compound. These values are predicted based on the analysis of similar structures and established spectroscopic trends for organostannanes.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | Aromatic (ortho to -COOEt) |

| ~7.55 | d | 2H | Aromatic (ortho to -SnBu₃) |

| 4.37 | q | 2H | -OCH₂CH₃ |

| 1.58 - 1.45 | m | 6H | -Sn(CH₂CH₂ CH₂CH₃)₃ |

| 1.38 - 1.25 | m | 6H | -Sn(CH₂CH₂CH₂ CH₃)₃ |

| 1.15 - 1.05 | m | 6H | -Sn(CH₂ CH₂CH₂CH₃)₃ |

| 0.91 | t | 9H | -Sn(CH₂CH₂CH₂CH₃ )₃ |

| 1.39 | t | 3H | -OCH₂CH₃ |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). The aromatic protons are expected to be distinct due to the para-substitution pattern. The butyl group protons will show complex multiplets with potential satellite peaks due to coupling with tin isotopes.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O |

| ~145.0 | Aromatic C-Sn |

| ~136.5 | Aromatic CH (ortho to -SnBu₃) |

| ~130.0 | Aromatic C-COOEt |

| ~128.5 | Aromatic CH (ortho to -COOEt) |

| ~60.9 | -OCH₂CH₃ |

| ~29.1 | -Sn(CH₂CH₂ CH₂CH₃)₃ |

| ~27.3 | -Sn(CH₂CH₂CH₂ CH₃)₃ |

| ~14.4 | -OCH₂CH₃ |

| ~13.7 | -Sn(CH₂CH₂CH₂CH₃ )₃ |

| ~10.8 | -Sn(CH₂ CH₂CH₂CH₃)₃ |

Note: The carbon attached to tin will exhibit satellite peaks due to ¹¹⁷Sn and ¹¹⁹Sn coupling.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955, 2925, 2870, 2850 | Strong | C-H stretching (butyl and ethyl groups) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, 1500 | Medium | C=C stretching (aromatic ring) |

| ~1275, 1100 | Strong | C-O stretching (ester) |

| ~750 | Strong | Sn-C stretching |

| ~700 - 650 | Medium-Strong | Aromatic C-H bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 439 | Moderate | [M]+ (for ¹²⁰Sn isotope) |

| 383 | High | [M - C₄H₉]+ |

| 327 | Moderate | [M - 2(C₄H₉)]+ |

| 271 | Low | [M - 3(C₄H₉)]+ |

| 235 | High | [Sn(C₄H₉)₃]+ |

| 179 | High | [Sn(C₄H₉)₂H]+ |

| 121 | Moderate | [SnH]+ |

| 57 | Very High | [C₄H₉]+ |

Note: The mass spectrum of organotin compounds is characterized by a distinctive isotopic pattern for tin, which has several stable isotopes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of aryl tributylstannanes, which can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of aryl stannanes is the reaction of an organolithium or Grignard reagent with a trialkyltin halide.

Materials:

-

Ethyl 4-bromobenzoate

-

n-Butyllithium (n-BuLi) or Magnesium turnings

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of Ethyl 4-bromobenzoate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the aryllithium intermediate.

-

Tributyltin chloride is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation under high vacuum to yield this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2][3]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.[2]

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4][5]

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small drop of the sample is placed directly on the crystal.

Data Acquisition:

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty accessory or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[6][7][8]

-

Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.[6]

Data Acquisition:

-

The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

-

The distinctive isotopic pattern of tin should be used to identify tin-containing fragments.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral analysis of this compound.

References

- 1. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. youtube.com [youtube.com]

- 6. sciex.com [sciex.com]

- 7. gcms.labrulez.com [gcms.labrulez.com]

- 8. agilent.com [agilent.com]

- 9. epa.gov [epa.gov]

An In-depth Technical Guide to the Solubility of Ethyl 4-(tributylstannyl)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-(tributylstannyl)benzoate, a key reagent in organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document infers its likely solubility based on the known properties of structurally similar compounds, including various ethyl benzoate esters and other organotin compounds. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is an organometallic compound frequently utilized in cross-coupling reactions, most notably the Stille reaction, to form new carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, makes understanding its physical properties, such as solubility, critical for reaction optimization, purification, and formulation. The structure of this compound combines a polar ethyl benzoate moiety with a nonpolar tributyltin group, suggesting a nuanced solubility profile in organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar tributyl groups will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Diethyl Ether | Soluble | These solvents can solvate both the nonpolar tributylstannyl group and, to a lesser extent, the polar ethyl benzoate moiety. Organometallic compounds are often soluble in ethers.[1] |

| Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Sparingly Soluble | The high polarity of these solvents may not favorably interact with the large nonpolar part of the molecule. However, many metal-organic compounds show solubility in polar aprotic solvents like DMF and DMSO.[2] | |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The potential for hydrogen bonding with the solvent is minimal for the solute. The large nonpolar group will hinder dissolution in highly polar, protic solvents. Ethyl benzoate itself is miscible with ethanol.[3] |

| Water | Insoluble | The hydrophobic nature of the large alkyl chains on the tin atom and the aromatic ring will make it virtually insoluble in water. Ethyl benzoate is only slightly soluble in water.[4] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, which is considered the gold standard for measuring equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC or GC) to determine the concentration of the solute.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Predicted solubility relationships of this compound.

Conclusion

While quantitative solubility data for this compound remains to be formally published, its structural characteristics strongly suggest high solubility in nonpolar and moderately polar aprotic solvents, and poor solubility in polar protic solvents, especially water. For researchers and professionals in drug development, the provided experimental protocol offers a robust framework for determining precise solubility values, which are essential for the effective use of this important synthetic reagent. The logical workflows presented visually summarize the key steps and relationships in solubility assessment.

References

An In-depth Technical Guide to Ethyl 4-(tributylstannyl)benzoate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(tributylstannyl)benzoate, a key organotin reagent in organic synthesis. The document details its commercial availability, outlines a detailed synthesis protocol, and provides an experimental procedure for its application in Stille coupling reactions. Safety considerations for handling organotin compounds are also addressed to ensure safe laboratory practices.

Commercial Availability

This compound (CAS Number: 294210-67-6) is a specialized research chemical. While not as commonly stocked as some basic reagents, it is available from several chemical suppliers that focus on providing advanced building blocks for research and development.[1] Below is a summary of potential suppliers. Availability and pricing are subject to change, and direct inquiry with the suppliers is recommended.

| Supplier | Website | Notes |

| American Biochemicals, Inc. | --INVALID-LINK-- | Listed as AB-8190 with >95% purity. |

| EvitaChem | --INVALID-LINK-- | Listed as being in stock. |

| PubChem Vendors | pubchem.ncbi.nlm.nih.gov | Lists potential vendors for this compound.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the palladium-catalyzed stannylation of an aryl halide, such as Ethyl 4-iodobenzoate. This method is a common and effective way to form the carbon-tin bond.[2][3][4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of aryl stannanes.[2][3][4][5]

Materials:

-

Ethyl 4-iodobenzoate

-

Hexabutylditin ((Bu₃Sn)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Ethyl 4-iodobenzoate (1.0 eq), hexabutylditin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous toluene to the flask to dissolve the reagents.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a clear oil.

Logical Workflow for Synthesis:

Application in Stille Cross-Coupling Reactions

This compound is a valuable reagent in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6][7] In these reactions, the tributylstannyl group is transferred to a palladium catalyst and subsequently coupled with an organic electrophile.

Experimental Protocol: Stille Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the Stille coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodoanisole)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 eq), this compound (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and tri(o-tolyl)phosphine (0.08 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled biaryl product.

Stille Coupling Catalytic Cycle:

Safety and Handling of Organotin Compounds

General Safety Precautions:

-

Engineering Controls: Always handle organotin compounds in a well-ventilated fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of organotin waste in clearly labeled, sealed containers according to institutional and local regulations.[10] Do not discharge to the environment.

Decontamination:

Glassware that has been in contact with organotin compounds should be decontaminated. A common procedure involves soaking the glassware in a basic potassium permanganate solution or a bleach solution overnight, followed by a thorough cleaning with soap and water.[11]

This guide is intended for informational purposes for qualified research professionals. Always consult with your institution's safety office for specific guidance on handling and disposal of hazardous chemicals.

References

- 1. This compound | C21H36O2Sn | CID 11235991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Arylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. delvallelab.weebly.com [delvallelab.weebly.com]

- 10. epa.nsw.gov.au [epa.nsw.gov.au]

- 11. reddit.com [reddit.com]

Methodological & Application

Stille Coupling of Ethyl 4-(tributylstannyl)benzoate with Aryl Halides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction